Home > Products > Screening Compounds P114907 > Combretastatin A-1 phosphate
Combretastatin A-1 phosphate - 288847-34-7

Combretastatin A-1 phosphate

Catalog Number: EVT-252985
CAS Number: 288847-34-7
Molecular Formula: C18H18Na4O12P2
Molecular Weight: 580.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Combretastatin A-1 phosphate (CA1P) is a water-soluble derivative of Combretastatin A-1, a natural product isolated from the bark of the South African tree Combretum caffrum [, ]. CA1P belongs to a class of compounds known as tubulin-binding agents, specifically targeting the colchicine binding site of tubulin [, ]. It has gained significant attention in scientific research due to its potent anti-tumor and anti-vascular effects observed in preclinical studies [, , , , , , ].

Overview

Combretastatin A-1 phosphate is a water-soluble prodrug derived from Combretastatin A-1, which is known for its potent antitumor activity. This compound has garnered attention due to its ability to inhibit tubulin polymerization, leading to rapid vascular shutdown in tumors. The structural modifications that enhance its solubility and bioavailability make it a significant candidate in cancer therapy research. Combretastatin A-1 phosphate is classified within the broader category of combretastatins, which are natural products isolated from the African willow tree Combretum caffrum.

Source and Classification

Combretastatin A-1 phosphate is synthesized from the natural product Combretastatin A-1, which was first identified in 1989. The classification of this compound falls under the category of tubulin inhibitors and prodrugs, specifically designed to improve pharmacokinetic properties compared to its parent compound. The structural features of combretastatins, particularly their stilbene-like structure, contribute to their biological activity and potential therapeutic applications in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of Combretastatin A-1 phosphate involves several methods, primarily focusing on modifying the parent compound to enhance solubility and efficacy.

  1. Prodrug Formation: The conversion of Combretastatin A-1 into its phosphate form typically involves the use of phosphoric acid derivatives. This process can be achieved through phosphorylation reactions that introduce a phosphate group, enhancing water solubility.
  2. Synthesis Techniques: Various synthetic routes have been explored, including:
    • Wittig Olefination: Used to create double bonds within the structure.
    • Suzuki Coupling: Employed for forming carbon-carbon bonds, allowing for diverse functionalization of the aromatic rings.

Recent studies have reported yields of up to 56% for certain synthetic routes involving these techniques, demonstrating improved efficiency over previous methods that yielded lower percentages .

Molecular Structure Analysis

Structure and Data

The molecular structure of Combretastatin A-1 phosphate features a biphenyl system connected by an ethylene bridge with a phosphate group attached. The chemical formula is C19_{19}H20_{20}O5_5P, indicating the presence of five oxygen atoms due to the phosphate group.

  • Molecular Weight: Approximately 357.33 g/mol.
  • Key Structural Features:
    • Two aromatic rings (A and B) with methoxy substituents.
    • An ethylene bridge connecting these rings.
    • A phosphate moiety that enhances solubility and bioactivity.

Spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry are commonly used for structural characterization .

Chemical Reactions Analysis

Reactions and Technical Details

Combretastatin A-1 phosphate undergoes various chemical reactions that are crucial for its activation and therapeutic efficacy:

  1. Dephosphorylation: In vivo, Combretastatin A-1 phosphate is converted into its active forms (Combretastatin A-1 and Combretastatin A-4) through enzymatic dephosphorylation by nonspecific phosphatases. This reaction is vital for releasing the active compounds that exert antitumor effects .
  2. Tubulin Binding: Once activated, these compounds bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest in cancer cells.
  3. Metabolic Pathways: Studies have identified multiple metabolites resulting from the metabolism of Combretastatin A-1 phosphate, indicating complex pharmacokinetics that influence its therapeutic profile .
Mechanism of Action

Process and Data

The mechanism of action for Combretastatin A-1 phosphate primarily involves:

  1. Inhibition of Tubulin Polymerization: The active metabolites bind to the colchicine site on tubulin, preventing its polymerization into microtubules. This disruption leads to mitotic arrest in cancer cells.
  2. Induction of Vascular Shutdown: The compound causes rapid destruction of tumor vasculature, effectively starving tumors of nutrients and oxygen.
  3. Impact on Tumor Microenvironment: Recent studies have shown that Combretastatin A-1 phosphate can modulate tumor-associated macrophages, influencing pathways such as p-AKT and Wnt/β-catenin signaling .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Combretastatin A-1 phosphate exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to the presence of the phosphate group.
  • Stability: Stability under physiological conditions allows for effective delivery in therapeutic applications.
  • Melting Point: Specific melting point data may vary based on synthesis methods but typically falls within a defined range indicative of purity.

These properties are critical for determining the suitability of Combretastatin A-1 phosphate in clinical settings .

Applications

Scientific Uses

Combretastatin A-1 phosphate has several significant applications in scientific research:

  1. Cancer Therapy: It is primarily investigated for its potential as an anticancer agent due to its ability to inhibit tumor growth through vascular disruption.
  2. Clinical Trials: The compound has entered multiple clinical trials assessing its efficacy against various cancers, showcasing promising results compared to other chemotherapeutic agents .
  3. Research Tool: Its unique mechanism makes it a valuable tool for studying microtubule dynamics and cancer biology.
Biosynthesis and Natural Sources of Combretastatin Derivatives

Botanical Origins of Combretastatins in Combretum afrum

Combretastatin A-1 (CA1) and its phosphorylated prodrug form, Combretastatin A-1 phosphate (CA1P), originate from the South African tree Combretum afrum (Eckl. & Zeyh.) Kuntze (syn. C. caffrum), commonly known as Cape Bushwillow. This species, endemic to the Eastern Cape Province of South Africa, belongs to the Combretaceae family and grows as a medium-sized tree in coastal and montane forests [3] [7]. The combretastatin compounds were first isolated in the 1980s through bioassay-guided fractionation of the stem bark, with researchers targeting cytotoxic constituents active against murine P-388 lymphocytic leukemia cells [5] [8]. Notably, C. afrum produces a spectrum of combretastatins, including the structurally related and clinically studied combretastatin A-4 (CA4), combretastatin B-1 (CB1), and combretastatin D-1 [3] [8].

Table 1: Key Combretastatin Derivatives Isolated from C. afrum

Compound ClassRepresentative MembersCore Structural FeaturesNatural Source
Stilbenes (A-series)Combretastatin A-1 (CA1), Combretastatin A-4 (CA4)Cis-stilbene backbone, trimethoxy A-ringBark, root bark
Dihydrostilbenes (B-series)Combretastatin B-1 (CB1)Saturated ethylene bridgeBark
Macrocyclic lactones (D-series)Combretastatin D-1Complex macrocyclic ringRoot bark
Phenanthrenes (C-series)Combretastatin C-1Phenanthrenequinone structureBark

Phytochemical analyses reveal that combretastatins accumulate primarily in the bark and root bark tissues, functioning as phytoalexins—defense compounds produced in response to pathogen attack or environmental stress [8]. The concentration of CA1 in native plant material is exceedingly low (<0.01% dry weight), contributing to the challenges and costs associated with its direct extraction. Recent taxonomic revisions have led to the renaming of Combretum caffrum to Combretum afrum due to the offensive connotations of the former epithet, with formal adoption by botanical authorities concluded in July 2024 [3].

Biosynthetic Pathways of Stilbenoid Precursors

The biosynthesis of Combretastatin A-1 follows the general phenylpropanoid/stilbenoid pathway, with critical prenylation modifications unique to combretastatin derivatives. The pathway initiates with the deamination of phenylalanine to cinnamic acid via phenylalanine ammonia-lyase (PAL), followed by hydroxylation by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid. Activation by 4-coumaroyl-CoA ligase (4CL) yields p-coumaroyl-CoA, which enters the stilbene-specific branch [4] [6].

The pivotal step involves condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by stilbene synthase (STS), yielding the foundational stilbenoid scaffold—trans-resveratrol. Resveratrol serves as the direct precursor for CA1 biosynthesis. In C. afrum, the pathway diverges through regioselective prenylation, a key modification enhancing bioactivity:

  • Prenyltransferases: Membrane-bound enzymes (e.g., AhR4DT-1 in related systems) transfer a dimethylallyl pyrophosphate (DMAPP) moiety to resveratrol. CA1 biosynthesis requires bis-prenylation: first at the C3′ position of the B-ring, followed by prenylation at the C1 oxygen (forming the dihydrobenzofuran ring characteristic of CA1) [4] [8].
  • Oxidative cyclization: After prenylation, oxidative cyclization forms the 2,3-dihydrofuro[3,2-f]benzopyran ring system unique to CA1 [5].
  • Methylation: Specific O-methyltransferases (OMTs) then methylate hydroxyl groups, yielding the trimethoxy A-ring (characteristic of potent combretastatins like CA1 and CA4) [8].

Table 2: Key Enzymatic Steps in Combretastatin A-1 Biosynthesis

Enzyme ClassGene/Protein ExampleReaction CatalyzedCofactors/Requirements
Phenylalanine ammonia-lyasePALPhenylalanine → Cinnamic acid
Cinnamate 4-hydroxylaseC4H (Cytochrome P450)Cinnamic acid → p-Coumaric acidO₂, NADPH, CPR
4-Coumaroyl-CoA ligase4CLp-Coumaric acid → p-Coumaroyl-CoAATP, CoA
Stilbene synthaseSTSp-Coumaroyl-CoA + 3 Malonyl-CoA → Resveratrol
PrenyltransferaseAhR4DT-1 (homolog)Resveratrol + DMAPP → Prenylated resveratrolDivalent cations (Mg²⁺/Mn²⁺)
O-MethyltransferaseOMTMethylation of hydroxyl groupsSAM (S-adenosyl methionine)

Recent metabolic engineering efforts in Saccharomyces cerevisiae have partially reconstructed this pathway. By expressing PAL, C4H, CPR (NADPH:P450 reductase), 4CL, and STS, engineered yeast produced resveratrol from glucose. However, functional expression of plant prenyltransferases for combretastatin synthesis remains challenging due to enzyme solubility, localization, and substrate specificity issues [6] [10].

Phylogenetic Distribution of Bioactive Combretaceae Metabolites

While Combretum afrum remains the primary source of CA1, structurally related stilbenoids and phenolics occur across approximately 20 genera within the Combretaceae family. This phylogenetic distribution reflects evolutionary diversification of biosynthetic pathways:

  • Genus Combretum: Species like C. molle and C. paniculatum produce combretastatin A-4 and related stilbenes but lack CA1. C. apiculatum yields combretastatin D analogs (macrocyclic lactones) [8].
  • Genus Guibourtia: G. tessmannii synthesizes stilbene glycosides (e.g., guibourtinidins) but not the characteristic prenylated combretastatins [9].
  • Genus Anogeissus: A. acuminata produces flavogallonic acid derivatives rather than stilbenoids, indicating divergent secondary metabolism [8].
  • Non-Combretaceae sources: Prenylated stilbenoids occur sporadically elsewhere, notably in peanut (Arachis hypogaea, Fabaceae), which synthesizes arachidin-2 (a C4-prenylated resveratrol) via biochemically convergent pathways. Peanut prenyltransferases (e.g., AhR4DT-1) share functional similarities but lack sequence homology to hypothetical Combretum enzymes [4].

Table 3: Phylogenetic Distribution of Combretastatin-like Metabolites in Plants

Plant FamilyGenus/SpeciesBioactive Metabolites IdentifiedStructural Similarity to CA1
CombretaceaeCombretum afrumCA1, CA4, CB1, CD1High (CA1 present)
CombretaceaeCombretum molleCombretastatin A-4Moderate (Shared stilbene core)
CombretaceaeGuibourtia tessmanniiStilbene glycosides (e.g., Guibourtinidins)Low (Glycosylated, non-prenylated)
FabaceaeArachis hypogaea (Peanut)Arachidin-1, Arachidin-2, Arachidin-3Moderate (Prenylated stilbenes)
VitaceaeVitis vinifera (Grape)Resveratrol, PterostilbeneLow (No dihydrofuran ring)

Ecologically, combretastatins function as chemical defenses in source plants. Their potent tubulin-binding activity disrupts microtubule assembly in herbivores and pathogens. The restricted occurrence of CA1—predominantly in C. afrum—underscores the species’ chemical uniqueness within its genus. Conservation assessments classify C. afrum as Least Concern due to stable populations in its endemic Eastern Cape range, though habitat specificity makes it vulnerable to ecological disruption [7].

Properties

CAS Number

288847-34-7

Product Name

Combretastatin A-1 phosphate

IUPAC Name

tetrasodium;[3-methoxy-2-phosphonatooxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate

Molecular Formula

C18H18Na4O12P2

Molecular Weight

580.2 g/mol

InChI

InChI=1S/C18H22O12P2.4Na/c1-25-13-8-7-12(16(29-31(19,20)21)18(13)30-32(22,23)24)6-5-11-9-14(26-2)17(28-4)15(10-11)27-3;;;;/h5-10H,1-4H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b6-5-;;;;

InChI Key

NRKFVEPAQNCYNJ-YGGCHVFLSA-J

SMILES

COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

OXi4503; OXi-4503; OXi 4503; OXi-4503 sodium, CA1P; Combretastatin A-1 phosphate.

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.